5-氨基-3-氧代-2,3-二氢-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

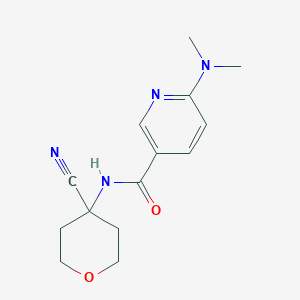

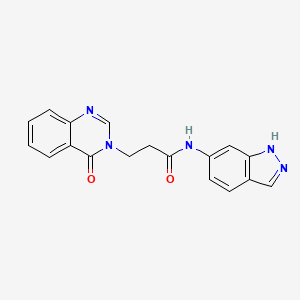

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an ethyl ester group, an amino group, and a keto group within a pyrazole ring structure. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals, as well as its role in the development of new materials with unique properties.

Synthesis Analysis

The synthesis of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and its derivatives has been explored through various methods. For instance, a novel four-component synthesis involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile has been reported, yielding the product in moderate to high yields . Additionally, the compound has been synthesized via selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents . These methods demonstrate the compound's accessibility for further chemical transformations.

Molecular Structure Analysis

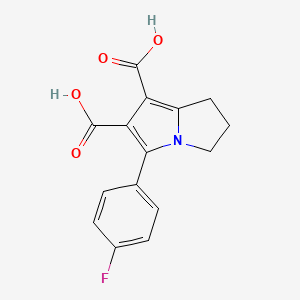

The molecular structure of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives has been elucidated through crystallographic studies. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, revealed a triclinic space group with specific bond angles and distances, highlighting the planarity of the pyran and pyrazole rings and the perpendicular orientation of the phenyl ring . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, leading to the formation of diverse heterocyclic systems. For instance, it can participate in Sonogashira-type cross-coupling reactions to yield alkynyl derivatives, which can further cyclize to form condensed pyrazoles . Additionally, the compound can be transformed into related fused heterocyclic systems through reactions with different reagents, expanding the scope of its chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate and its derivatives are influenced by their molecular structure. The presence of functional groups such as the amino group and the keto group can affect properties like solubility, boiling point, and reactivity. The crystallographic data provide insights into the compound's solid-state properties, including crystal packing and intermolecular interactions, which are important for the design of materials with desired physical characteristics .

科学研究应用

杂环化合物的合成

5-氨基-3-氧代-2,3-二氢-1H-吡唑-4-羧酸乙酯用于合成部分氢化的吡唑并[3,4-b]吡啶-3-酮,一种杂环化合物。这些化合物通过与 1,3-二羰基化合物或其合成当量选择性环缩合形成 (Lebedˈ、Mozgovaya、Kos 和 Vovk,2012)。

晶体结构分析

该化合物在晶体学中也很重要。例如,已经确定了源自该化合物的 6-氨基-5-氰基-4-(4-氟苯基)-2,4-二氢吡喃并[2,3-c]吡唑-3-羧酸乙酯的晶体结构,提供了对其分子排列的见解 (Kumar、Banerjee、Brahmachari 和 Gupta,2018)。

缓蚀

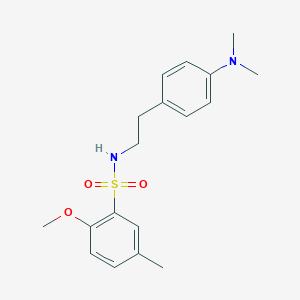

在工业应用中,该化合物的衍生物,如 6-氨基-3-甲基-4-(对甲苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-羧酸乙酯,已被探索作为低碳钢的缓蚀剂。通过各种分析方法证实了它们在防止腐蚀方面的有效性 (Dohare、Ansari、Quraishi 和 Obot,2017)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Mode of Action

It is known that the compound undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents to give ethyl 3-oxo-1,2-dihydro-pyrazolo [3,4-b]pyridine-1-carboxylates, which are readily converted to their 1-unsubstituted analogs .

Biochemical Pathways

The compound is known to participate in reactions involving nucleophilic addition, intramolecular cyclization, elimination, and ultimately, [1,5]-h shift .

生化分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative.

Cellular Effects

Other pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at 4 degrees Celsius .

Metabolic Pathways

Pyrazole derivatives are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

ethyl 3-amino-5-oxo-1,2-dihydropyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-12-6(11)3-4(7)8-9-5(3)10/h2H2,1H3,(H4,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEKCYNMEUUUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52565-83-0 |

Source

|

| Record name | ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

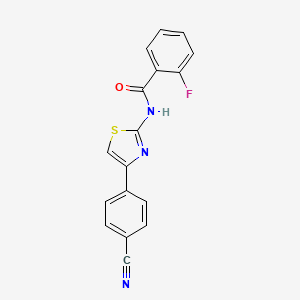

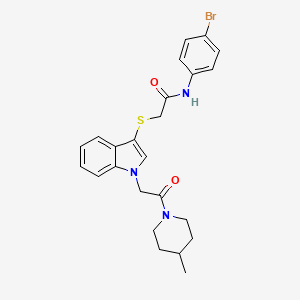

![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)